N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide
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Overview
Description
N-[2-(Difluoromethoxy)phenyl]furan-2-carboxamide is a synthetic compound with a molecular formula of C12H9F2NO3 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a furan-2-carboxamide moiety
Mechanism of Action
Target of Action
N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide, also known as N-[2-(difluoromethoxy)phenyl]-2-furamide, is a furan derivative . Furan derivatives have been recognized for their remarkable therapeutic efficacy and have been used in various disease areas . .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . For instance, a synthesized resveratrol analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (CS), has been shown to induce G2/M cell cycle arrest through the activation of p53–p21CIP1/WAF1 in human colorectal HCT116 cells .
Biochemical Pathways
Furan-containing compounds are known to have diverse therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Result of Action
Furan-containing compounds are known to have diverse therapeutic advantages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide typically involves the following steps:
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Formation of the Difluoromethoxy Group: : The difluoromethoxy group can be introduced through a difluoromethylation reaction. This process involves the reaction of a suitable precursor with difluoromethylating agents such as ClCF2H or other non-ozone depleting difluorocarbene reagents .
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Coupling with Phenyl Ring: : The difluoromethoxy group is then coupled with a phenyl ring through electrophilic or nucleophilic aromatic substitution reactions. Common reagents used in this step include halogenated phenyl compounds and appropriate catalysts .
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Formation of Furan-2-Carboxamide Moiety: This can be achieved through a variety of methods, including the reaction of furan-2-carboxylic acid derivatives with amines under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: A synthetic opioid structurally related to fentanyl.
2-(Difluoromethoxy)phenyl isothiocyanate: A compound with a similar difluoromethoxy group but different functional groups.
Uniqueness
N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and reactivity, while the furan-2-carboxamide moiety provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c13-12(14)18-9-5-2-1-4-8(9)15-11(16)10-6-3-7-17-10/h1-7,12H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWJSHFJVQATBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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